2-Propyl-2-pentenoic acid, sodium salt
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of 2-propyl-2-pentenoic acid, sodium salt follows established International Union of Pure and Applied Chemistry conventions for organometallic salts of unsaturated carboxylic acids. The official IUPAC nomenclature designates this compound as sodium;(E)-2-propylpent-2-enoate, reflecting its stereochemical configuration and ionic nature. This designation explicitly indicates the presence of an E-configured double bond at the 2-position of the pentenoic acid backbone, with a propyl substituent attached at the same carbon center.
The compound's systematic chemical identifiers provide comprehensive characterization across multiple database systems. The Chemical Abstracts Service registry number 69827-64-1 serves as the primary identifier for this specific sodium salt form. Alternative nomenclature includes sodium 2-en-valproate and 2-en-valproic acid sodium salt, reflecting its relationship to valproic acid metabolism. The molecular formula C₈H₁₃NaO₂ indicates the presence of eight carbon atoms, thirteen hydrogen atoms, one sodium cation, and two oxygen atoms, yielding a molecular weight of 164.18 grams per mole.
The International Chemical Identifier representation provides detailed connectivity information through the InChI string: InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5+;. This notation explicitly defines the molecular connectivity, stereochemistry, and ionic charge distribution. The corresponding InChI Key OTCQEYNPLHOZTK-GZOLSCHFSA-M provides a unique hash identifier for database searches and chemical informatics applications.
The Simplified Molecular Input Line Entry System representation CCC/C(=C\CC)/C(=O)[O-].[Na+] illustrates the structural formula with explicit stereochemical notation. This representation clearly delineates the E-configuration of the central double bond through the forward slash notation, while separately indicating the sodium cation as a discrete ionic species.
Properties
IUPAC Name |
sodium;(E)-2-propylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCQEYNPLHOZTK-GZOLSCHFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60218-41-9 (Parent) | |
| Record name | 2-Pentenoic acid, 2-propyl-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069827641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69827-64-1 | |
| Record name | 2-Pentenoic acid, 2-propyl-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069827641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Preparation via Dehydration of Di-n-Propyl Ketone Cyanohydrin
Reaction Mechanism and Conditions
The cyanohydrin derivative of di-n-propyl ketone serves as a precursor. Thionyl chloride (SOCl₂) catalyzes dehydration at 130–150°C, forming 2-propyl-2-pentenenitrile. Subsequent saponification with concentrated hydrochloric acid yields 2-hydroxy-2-propylpentanoic acid, which undergoes thermal dehydration.
Critical Parameters:
Synthesis Through Thermal Dehydration of 2-Hydroxy-2-Propylpentanoic Acid
Wittig Reaction Approach
Conversion of Free Acid to Sodium Salt
Aqueous Acetone Method
The free acid is dissolved in acetone/water (3:1 v/v) and reacted with sodium carbonate under reflux. Cooling to −10°C precipitates the sodium salt as fine crystals.
Optimization Data:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Sodium Carbonate | 1.1 equiv | 82.5 | 99.2 |
| Reaction Time | 3 hours | - | - |
| Cooling Temperature | −10°C | - | 98.5 |
Comparative Analysis of Synthetic Routes
| Method | E-Isomer Purity (%) | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyanohydrin Dehydration | 80–85 | 50.4 | Moderate | High |
| Thermal Dehydration | 90–95 | 70–75 | High | Moderate |
| Wittig Reaction | 95–98 | 70–75 | Low | Low |
Key Insights :
- Thermal Dehydration balances yield and stereoselectivity for industrial use.
- Wittig Reaction offers superior purity but involves costly reagents.
Industrial-Scale Production Considerations
Quality Control and Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 80:20 H₂O:MeCN) confirms <0.5% Z-isomer in commercial batches.
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-2-pentenoic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carboxylic acid derivatives
Scientific Research Applications
2-Propyl-2-pentenoic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of 2-propyl-2-pentenoic acid, sodium salt involves the inhibition of histone deacetylase, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This results in enhanced inhibitory neurotransmission and stabilization of neuronal activity. The compound also blocks voltage-dependent sodium channels, further contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Structural and Functional Analogues of VPA
The table below compares 2-ene-VPA with key analogues:
Key Differences in Pharmacokinetics and Metabolism
- 2-ene-VPA: Brain Penetration: Rapidly enters the brain and is cleared slower than VPA, correlating with prolonged GABAergic effects .
4-ene-VPA :
Hydroxylated Metabolites (e.g., 3-OH-VPA, 4-OH-VPA) :
- Less pharmacologically active but implicated in VPA's idiosyncratic toxicity .
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting 2-propyl-2-pentenoic acid (2-ene-VPA) and its sodium salt in biological samples?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with derivatization is widely used for plasma analysis due to its specificity and sensitivity. For urine samples, gas chromatography-mass spectrometry (GC/MS) with total ion current (TIC) monitoring is preferred. Urease pre-treatment is critical to eliminate urea interference, which masks low-concentration metabolites like diene/3 .
- Key Parameters : Derivatization with trimethylsilyl groups enhances detection; molecular ions (e.g., m/z 212 and 197) are monitored for GC/MS .
Q. How does 2-propyl-2-pentenoic acid relate to valproic acid (VPA) metabolism?
- Metabolic Pathway : 2-ene-VPA is a β-oxidation metabolite of VPA, formed via mitochondrial pathways. It exhibits greater anticonvulsant potency than VPA but is associated with neurotoxicity and hepatotoxicity risks .
- Clinical Relevance : Monitoring 2-ene-VPA in plasma is essential due to its narrow therapeutic index and nonlinear pharmacokinetics in VPA-treated patients .
Q. What are the biochemical interactions of 2-propyl-2-pentenoic acid?
- Interactions : The compound engages with fatty acid-binding proteins, acyl-CoA synthetases, and dehydrogenases, influencing lipid metabolism and energy pathways. These interactions underpin its pharmacological effects but may also contribute to toxicity .
Advanced Research Inquiries
Q. What experimental strategies address detection challenges of unsaturated VPA metabolites like 2-ene-VPA in complex matrices?
- Solutions :
- GC/MS Optimization : Use selective ion monitoring (SIM) instead of TIC to resolve co-eluting peaks (e.g., urea interference) .
- Sample Pre-Treatment : Hydrolyze urine with urease to degrade urea, improving metabolite recovery .
- RP-HPLC Derivatization : Employ pre-column derivatization with agents like 2-nitrophenylhydrazine to enhance UV detection in plasma .
Q. How do structural modifications of 2-propyl-2-pentenoic acid alter its pharmacological profile?
- Synthetic Derivatives : Esterification with alkoxyalkyl or heterocycloalkyl groups (e.g., chloromethyl pivalate) enhances bioavailability. For example, 2-(N-succinimido) ethyl ester derivatives show prolonged half-lives due to reduced hydrolysis rates .
- Synthesis Protocol :
- React (E)-2-ene-VPA with chloromethyl pivalate in acetone at 40–50°C, followed by reflux and ethyl acetate extraction. Yields range from 70–78% .
Q. What conflicting data exist regarding the neurotoxicity versus anticonvulsant efficacy of 2-ene-VPA?
- Evidence :
- Efficacy : 2-ene-VPA demonstrates 3–5× greater seizure suppression in rodent models compared to VPA .
- Toxicity : Elevated 2-ene-VPA levels correlate with mitochondrial dysfunction, reactive oxygen species (ROS) generation, and hepatocyte apoptosis .
- Resolution Strategy : Dose-response studies with therapeutic drug monitoring (TDM) and ROS scavengers (e.g., N-acetylcysteine) are recommended to balance efficacy and safety .
Q. What metabolic pathways compete with 2-ene-VPA formation, and how do they impact research outcomes?
- Pathway Competition :
- β-Oxidation : Generates 2-ene-VPA and diene metabolites (e.g., E-2,4-pentadienoic acid).
- Glucuronidation : Reduces 2-ene-VPA bioavailability, requiring UDP-glucuronosyltransferase inhibitors in metabolic studies .
- Analytical Consideration : Use isotopically labeled internal standards (e.g., deuterated 2-ene-VPA) to correct for matrix effects in LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
